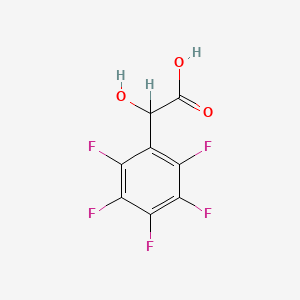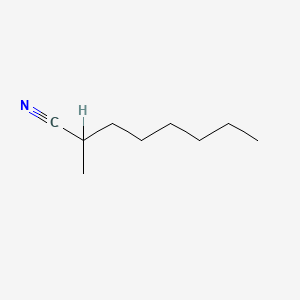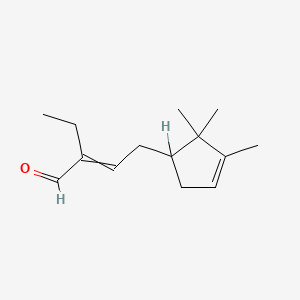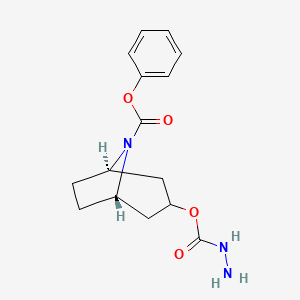
Tropabazate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropabazate is a chemical compound known for its role as a narcosis potentiator and tranquilliser. Its chemical formula is C15H19N3O4, and it has a molecular weight of 305.33 g/mol . This compound is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tropabazate involves the reaction of phenyl 3-(hydrazinecarbonyl)oxy-8-azabicyclo[3.2.1]octane-8-carboxylate with appropriate reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tropabazate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Tropabazate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on biological systems, particularly in studies related to narcosis and tranquillization.
Medicine: Explored for potential therapeutic applications, although not approved for clinical use.
Industry: Utilized in the development of new chemical compounds and materials.
Mechanism of Action
The exact mechanism of action of Tropabazate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in narcosis and tranquillization. Further research is needed to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Phenyl 3-(hydrazinecarbonyl)oxy-8-azabicyclo[3.2.1]octane-8-carboxylate: A structurally similar compound with similar chemical properties.
Other Narcosis Potentiators: Compounds with similar tranquillizing effects.
Uniqueness
Tropabazate is unique due to its specific chemical structure and its potent narcosis potentiating properties. Its ability to interact with specific molecular targets sets it apart from other similar compounds .
Properties
CAS No. |
64294-94-6 |
|---|---|
Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
phenyl (1S,5R)-3-(hydrazinecarbonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C15H19N3O4/c16-17-14(19)21-13-8-10-6-7-11(9-13)18(10)15(20)22-12-4-2-1-3-5-12/h1-5,10-11,13H,6-9,16H2,(H,17,19)/t10-,11+,13? |
InChI Key |
SGSSRQHQTWWMIF-QYJAPNMZSA-N |
SMILES |
C1CC2CC(CC1N2C(=O)OC3=CC=CC=C3)OC(=O)NN |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)OC3=CC=CC=C3)OC(=O)NN |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OC3=CC=CC=C3)OC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


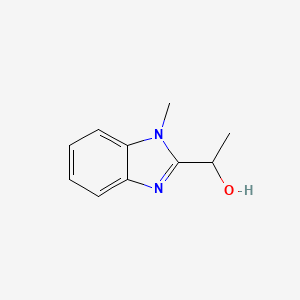
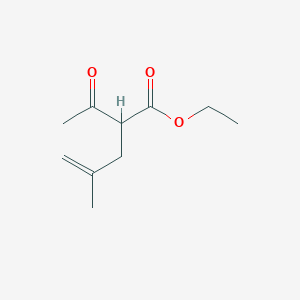
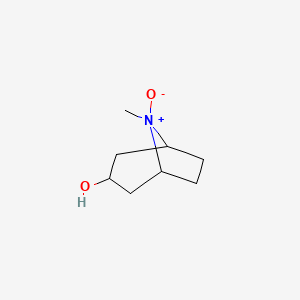
![(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE](/img/structure/B1619651.png)
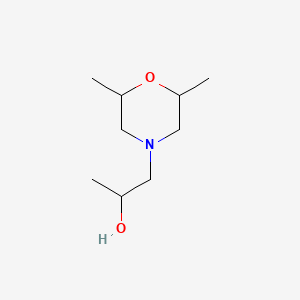
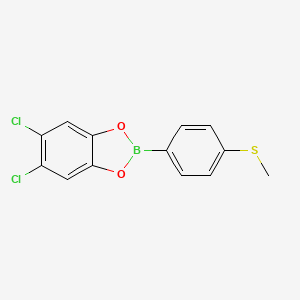
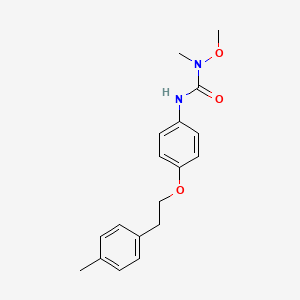
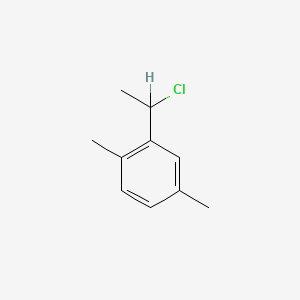

![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-](/img/structure/B1619659.png)
